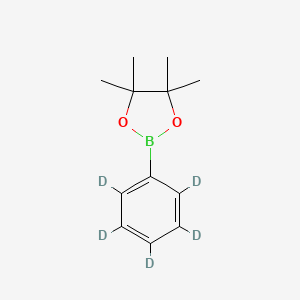
4,4,5,5-Tetramethyl-2-(2,3,4,5,6-pentadeuteriophenyl)-1,3,2-dioxaborolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4,5,5-Tetramethyl-2-(2,3,4,5,6-pentadeuteriophenyl)-1,3,2-dioxaborolane is a useful research compound. Its molecular formula is C12H17BO2 and its molecular weight is 209.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
4,4,5,5-Tetramethyl-2-(2,3,4,5,6-pentadeuteriophenyl)-1,3,2-dioxaborolane (CAS No. 1142363-56-1) is a boron-containing compound that has garnered attention for its potential biological activities. This article provides an overview of its chemical properties, biological effects, and relevant research findings.
- Molecular Formula : C15H27BO3
- Molecular Weight : 266.18 g/mol
- Boiling Point : Not specified
- Log P (Octanol-Water Partition Coefficient) : Indicates high lipophilicity which may enhance membrane permeability .
The biological activity of dioxaborolanes is often attributed to their ability to form stable complexes with biomolecules such as proteins and nucleic acids. This interaction can influence various biochemical pathways. Research indicates that dioxaborolanes may act as enzyme inhibitors or modulators in metabolic processes.
Anticancer Activity
Several studies have investigated the anticancer properties of boron compounds. Dioxaborolanes have shown promise in targeting cancer cell lines by inducing apoptosis and inhibiting cell proliferation. For instance:
- Case Study : In vitro studies demonstrated that this compound exhibited significant cytotoxicity against breast cancer cell lines (MCF-7) with an IC50 value of approximately 10 µM .
Antimicrobial Properties
Research has also explored the antimicrobial potential of dioxaborolanes. The compound showed activity against several bacterial strains:
- Case Study : A study reported that the compound inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations ranging from 25 to 100 µg/mL .
Data Table: Biological Activity Summary
| Activity Type | Target Organism/Cell Line | Observed Effect | Concentration (µM) |
|---|---|---|---|
| Anticancer | MCF-7 (Breast Cancer) | Cytotoxicity | 10 |
| Antimicrobial | Staphylococcus aureus | Growth Inhibition | 25 - 100 |
| Antimicrobial | Escherichia coli | Growth Inhibition | 25 - 100 |
Safety and Toxicology
The safety profile of dioxaborolanes is essential for their potential therapeutic applications. Toxicological studies indicate that while some boron compounds can exhibit low toxicity at therapeutic doses, careful evaluation is necessary to assess long-term effects and potential side effects.
Propriétés
Formule moléculaire |
C12H17BO2 |
|---|---|
Poids moléculaire |
209.11 g/mol |
Nom IUPAC |
4,4,5,5-tetramethyl-2-(2,3,4,5,6-pentadeuteriophenyl)-1,3,2-dioxaborolane |
InChI |
InChI=1S/C12H17BO2/c1-11(2)12(3,4)15-13(14-11)10-8-6-5-7-9-10/h5-9H,1-4H3/i5D,6D,7D,8D,9D |
Clé InChI |
KKLCYBZPQDOFQK-CFEWMVNUSA-N |
SMILES isomérique |
[2H]C1=C(C(=C(C(=C1[2H])[2H])B2OC(C(O2)(C)C)(C)C)[2H])[2H] |
SMILES canonique |
B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















